![molecular formula C21H22O5 B1247652 4',7-Dihydroxy-3'-methoxy-5'-prenylflavanone](/img/structure/B1247652.png)
4',7-Dihydroxy-3'-methoxy-5'-prenylflavanone
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Overview
Description
4',7-Dihydroxy-3'-methoxy-5'-prenylflavanone is a natural product found in Erythrina abyssinica with data available.
Scientific Research Applications
Metabolic Transformation Studies
4',7-Dihydroxy-3'-methoxy-5'-prenylflavanone, as a major component in hops, has been the subject of metabolic conversion studies using microbes. This research helps predict the metabolism of this compound in mammalian systems, providing insights into its biological transformations and potential impacts on health (Kim et al., 2019).
Isolation from Natural Sources
Research has focused on isolating 4',7-Dihydroxy-3'-methoxy-5'-prenylflavanone and related compounds from natural sources like Mallotus mollissimus. This work is crucial for understanding the distribution and potential applications of these compounds in various species (Phan et al., 2017).
Antihyperglycemic Activity
Studies have shown that 4',7-Dihydroxy-3'-methoxy-5'-prenylflavanone exhibits significant antihyperglycemic activity. This research is vital in exploring potential therapeutic uses of the compound in managing blood glucose levels, especially in diabetic conditions (Narváez-Mastache et al., 2006).
Antiplasmodial Activity
The compound has been identified as an anti-plasmodial agent, showing effectiveness against strains of Plasmodium falciparum, the parasite responsible for malaria. This discovery opens pathways for new antimalarial treatments (Yenesew et al., 2004).
Antimicrobial Properties
Research indicates that 4',7-Dihydroxy-3'-methoxy-5'-prenylflavanone possesses antimicrobial properties, particularly against various bacterial strains. This suggests its potential use in developing new antibacterial agents (Adib et al., 2008).
Anti-inflammatory and Antioxidant Activities
Studies have revealed that this compound has significant anti-inflammatory and antioxidant activities. These findings are essential for developing treatments for diseases caused by inflammation and oxidative stress (Domínguez-Villegas et al., 2013).
Antimutagenic Effects
Research shows that 4',7-Dihydroxy-3'-methoxy-5'-prenylflavanone has potent antimutagenic properties, especially against specific mutagens. This is important in the context of cancer prevention and treatment (Nakahara et al., 2003).
Xanthine Oxidase Inhibitory Activity
The compound also shows xanthine oxidase inhibitory activity, which is significant in treating gout and related conditions (Miyata et al., 2019).
Potential in Cancer Therapy
Emerging research points to the potential application of 4',7-Dihydroxy-3'-methoxy-5'-prenylflavanone in cancer therapy, particularly in inhibiting the growth of breast cancer cells (Guo et al., 2013).
Antiviral Properties
Studies suggest that the compound may possess antiviral properties, particularly against picornaviruses, which could be significant in developing new antiviral drugs (De Meyer et al., 1991).
properties
Product Name |
4',7-Dihydroxy-3'-methoxy-5'-prenylflavanone |
---|---|
Molecular Formula |
C21H22O5 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
7-hydroxy-2-[4-hydroxy-3-methoxy-5-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O5/c1-12(2)4-5-13-8-14(9-20(25-3)21(13)24)18-11-17(23)16-7-6-15(22)10-19(16)26-18/h4,6-10,18,22,24H,5,11H2,1-3H3 |
InChI Key |
GZTDFKLABHOHBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(O2)C=C(C=C3)O)OC)O)C |
synonyms |
4',7-dihydroxy-3'-methoxy-5'-prenylflavanone 5-deoxyabyssinin II |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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